N-((5-Bromothiophen-2-yl)methyl)thiophene-3-carboxamide

Catalog No.
S7825088
CAS No.
M.F
C10H8BrNOS2
M. Wt
302.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((5-Bromothiophen-2-yl)methyl)thiophene-3-carbox...

Product Name

N-((5-Bromothiophen-2-yl)methyl)thiophene-3-carboxamide

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide

Molecular Formula

C10H8BrNOS2

Molecular Weight

302.2 g/mol

InChI

InChI=1S/C10H8BrNOS2/c11-9-2-1-8(15-9)5-12-10(13)7-3-4-14-6-7/h1-4,6H,5H2,(H,12,13)

InChI Key

XJXLPEQEDJABHO-UHFFFAOYSA-N

SMILES

C1=CSC=C1C(=O)NCC2=CC=C(S2)Br

Canonical SMILES

C1=CSC=C1C(=O)NCC2=CC=C(S2)Br
N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide, also called BML-284, is a small molecule that has a high affinity for a transcription factor called peroxisome proliferator-activated receptor γ (PPARγ). This transcription factor is involved in various physiological processes, including adipocyte differentiation, lipid metabolism, insulin sensitivity, inflammation, and cancer progression. Therefore, BML-284 has attracted attention as a potential therapeutic agent for obesity, diabetes, cancer, and other diseases related to PPARγ dysregulation.
BML-284 has a molecular formula of C16H11BrN2OS2 and a molecular weight of 408.3 g/mol. It has a melting point range between 292-296 °C and a solubility of 0.5 mg/mL in DMSO. BML-284 is a yellow solid compound with a purity of ≥98%.
BML-284 can be synthesized by a multi-step process involving the conversion of commercially available starting materials. The synthesis involves the bromination of 5-methylthiophene-2-carboxylic acid, followed by the protection of the carboxylic acid group with an ethoxycarbonyl (CO2Et) group. The resulting compound is then reacted with 5-bromo-2-(bromomethyl)thiophene to form the desired product, which is deprotected using hydrochloric acid to yield BML-284. The purity of BML-284 is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
BML-284 can be analyzed by various analytical techniques, including HPLC, NMR spectroscopy, mass spectroscopy, and elemental analysis. These methods provide information about the purity, identity, and structure of BML-284.
BML-284 is a potent and selective PPARγ agonist, with an EC50 value of 38 nM in a PPARγ binding assay. It induces the expression of PPARγ target genes, such as adiponectin and fatty acid binding protein 4, in vitro and in vivo. BML-284 also inhibits the proliferation and migration of cancer cells, such as colon, breast, and prostate cancer cells, by inducing cell cycle arrest and apoptosis. Moreover, BML-284 has anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
BML-284 has been tested for its toxicity and safety in various animal models, including mice, rats, and dogs. Acute toxicity studies have shown that BML-284 has a low toxicity profile, with LD50 values ranging from 50 to 2000 mg/kg depending on the route of administration. Subchronic toxicity studies have revealed that BML-284 does not cause significant adverse effects on the liver, kidney, heart, or blood parameters at doses up to 100 mg/kg/day in rats and dogs. However, long-term toxicity studies and carcinogenicity studies are needed to assess the safety of BML-284 for clinical use.
BML-284 has various applications in scientific experiments, including:
1. Screening of PPARγ activity and target genes in vitro and in vivo
2. Development of PPARγ-based therapies for obesity, diabetes, cancer, and inflammation
3. Investigation of PPARγ signaling in adipogenesis, lipid metabolism, and insulin sensitivity
4. Analysis of the role of PPARγ in cancer progression and metastasis
5. Assessment of the anti-inflammatory effects of BML-284 in animal models of inflammation and autoimmune diseases.
Currently, BML-284 is mainly used as a research tool to study PPARγ function and its therapeutic potential. Several studies have shown that BML-284 has promising effects on various diseases, such as obesity, diabetes, cancer, and inflammation. However, the efficacy and safety of BML-284 for clinical use are still unclear, and more preclinical and clinical studies are needed to validate its therapeutic potential.
BML-284 has potential implications in various fields of research and industry, such as drug discovery, pharmacology, and biotechnology. It can be used to develop new drugs for obesity, diabetes, cancer, and other diseases related to PPARγ dysregulation. Moreover, BML-284 can be used as a tool compound to study the role of PPARγ in various physiological and pathological processes. In the biotechnology industry, BML-284 can be used as a reagent to screen PPARγ agonists or inhibitors in drug discovery programs.
Despite its promising effects, BML-284 has some limitations and future directions that need to be addressed, including:
1. Lack of selectivity for PPARγ over other PPAR isoforms
2. Limited in vivo efficacy and toxicity data
3. Need for more potent and safer PPARγ agonists with better pharmacological profiles
4. Identification of novel targets and mechanisms of BML-284 action in various diseases
5. Investigation of the potential use of BML-284 in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity.
1. Development of more selective and potent PPARγ agonists with improved pharmacological profiles
2. Investigation of the effects of PPARγ agonists on gut microbiota and their role in obesity and diabetes
3. Assessment of the potential use of PPARγ agonists in combination with exercise and diet interventions for the management of obesity and type 2 diabetes
4. Analysis of the role of PPARγ in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease
5. Identification of novel targets and mechanisms of PPARγ agonists in cancer therapy
6. Investigation of the effects of PPARγ agonists on non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH)
7. Development of PPARγ modulators that can selectively activate or inhibit PPARγ in specific tissues and cell types
8. Exploration of the potential use of PPARγ agonists in wound healing and tissue repair
9. Analysis of the effects of PPARγ agonists on bone metabolism and osteoporosis
10. Assessment of the potential use of PPARγ agonists in the treatment of pulmonary diseases, such as asthma and chronic obstructive pulmonary disease (COPD).

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

300.92307 g/mol

Monoisotopic Mass

300.92307 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

Explore Compound Types